Microbial production of 4-amino-L-phenylalanine (4APhe) leverages N-carboxyanhydride (NCA) polymerization as a key downstream processing step. This non-proteinogenic amino acid is biosynthesized in engineered Escherichia coli strains through heterologous pathways derived from Streptomyces venezuelae and Pseudomonas fluorescens. The core mechanism involves converting chorismate (from the shikimate pathway) to 4-aminophenylpyruvate via three enzymatic steps: 4-amino-4-deoxychorismate synthase (PapA), mutase (PapB), and dehydrogenase (PapC). P. fluorescens-derived papABC genes are particularly efficient, enabling 4APhe titers of 7.4 g/L from glucose in fed-batch cultures [9]. The resulting 4APhe is then activated to its NCA derivative for polymerization, forming high-performance biopolymers like polyimides. These polymers exhibit exceptional thermostability (>300°C glass transition temperature), making them suitable for industrial applications requiring robustness [9].
Table 1: Microbial Production Systems for 4APhe
Host Strain | Genetic Modifications | Carbon Source | Titer (g/L) | Yield (g/g) | |
---|---|---|---|---|---|
E. coli W3110 (LJ110) | pabAB (C. glutamicum), papBC (S. venezuelae) | Glycerol | 0.043 | 0.009 | |
E. coli tyrR-deficient | + glpX, tktA, aroFBL overexpression | Glycerol (fed-batch) | 16.7 | 0.16 | [1] [2] |
E. coli NST37ΔpheLA | papABC (P. fluorescens), ldh deletion | Glucose | 7.4 | 0.20 | [9] |
Optimizing the shikimate pathway is critical for enhancing 4APhe flux. Key enzymes include:
Metabolomic analyses reveal that disrupting byproduct pathways (e.g., lactate dehydrogenase ldh) increases pentose phosphate and shikimate pathway flux by 35%, redirecting erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP) toward 4APhe [9].
Table 2: Key Shikimate Pathway Enzymes and Kinetic Impact
Enzyme | Reaction Catalyzed | Fold-Flux Increase | Regulatory Mechanism |
---|---|---|---|
AroL (Shikimate kinase) | Shikimate + ATP → Shikimate-3-phosphate | 2.1× | TyrR repression relief |
AroA (EPSP synthase) | Shikimate-3-phosphate + PEP → EPSP | 3.0× | PEP availability |
PapABC cascade | Chorismate → 4-Aminophenylpyruvate | 4.5×* | Heterologous expression efficiency |
Compared to basal *E. coli activity [10].
Pathway Grafting and Gene Overexpression
Metabolic grafting combines genes from diverse species to create efficient 4APhe pathways:
Regulatory Manipulation
Deleting the transcriptional regulator gene tyrR derepressed aromatic amino acid biosynthesis genes (aroF, aroL, tyrB), increasing carbon flux toward chorismate by 40% [4] [5]. Combining this with plasmid-borne aroFBL (encoding deregulated DAHP synthase, EPSP synthase, and chorismate synthase) in fed-batch fermenters achieved 16.7 g/L 4APhe—the highest reported titer [1] [2].
Byproduct Pathway Elimination
Knocking out ldh (lactate dehydrogenase) and ackA-pta (acetate kinase/phosphate acetyltransferase) reduced lactate/acetate accumulation, improving 4APhe yield from glucose by 3.3-fold in E. coli HKE6027 [9].
Table 3: Genetic Engineering Impacts on 4APhe Production
Engineering Strategy | Host Strain | Titer Increase | Key Genetic Changes | |
---|---|---|---|---|
Precursor supply enhancement | E. coli LJ110 | 127× | glpX, tktA amplification; aroFBL overexpression | [2] |
Transcriptional derepression | E. coli tyrR-deficient | 2.8× | tyrR deletion; aroGᶠᵇʳ, aroKᶠᵇʳ expression | [4] [5] |
Byproduct reduction | E. coli HKE6027 | 3.3× | ldh, ackA-pta deletion | [9] |
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